3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-14(16-10-11-4-3-9-20-11)7-8-17-12-5-1-2-6-13(12)21-15(17)19/h1-6,9H,7-8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYJXRCWNVONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Propanamide Moiety: The propanamide group can be attached via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Thiophen-2-ylmethyl Substitution: The thiophen-2-ylmethyl group can be introduced through nucleophilic substitution reactions, often using thiophen-2-ylmethyl halides and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the benzothiazole core.
Reduction: Reduction reactions may target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, bases, acids, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, benzothiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their stability and functional group diversity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, often studied for their electronic properties and biological activities.
Propanamide Derivatives: Compounds with the propanamide group, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide lies in its combination of the benzothiazole core, thiophene ring, and propanamide moiety, which may confer unique biological and chemical properties not found in simpler analogs.
Biological Activity
The compound 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide is a derivative of benzothiazole, which has garnered attention for its potential biological activities. Benzothiazole derivatives are known for a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of the specified compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.31 g/mol. The structure comprises a benzothiazole moiety linked to a thiophene group via a propanamide chain, which is critical for its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study showed that benzothiazole derivatives demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent activity against these pathogens .
Anticancer Activity
The anticancer potential of benzothiazole derivatives is another area of interest. Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, one study highlighted that certain benzothiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
The biological activity of this compound may be linked to its ability to interact with specific biological targets. Research suggests that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For example, docking studies have indicated that these compounds can bind effectively to the active sites of target proteins, disrupting their function .
Case Studies
- Antimicrobial Efficacy : In a comparative study, several benzothiazole derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with thiophene substitutions had enhanced activity compared to their counterparts without this moiety. The study concluded that the presence of thiophene significantly contributes to the overall efficacy against bacterial strains .
- Cytotoxicity Assessment : A series of in vitro assays were conducted on various cancer cell lines using this compound. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating potent cytotoxicity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
